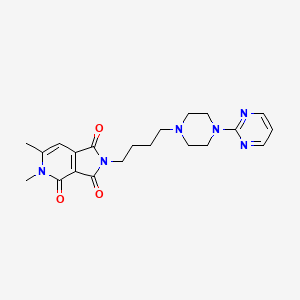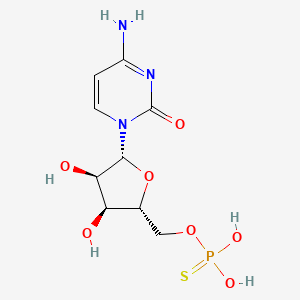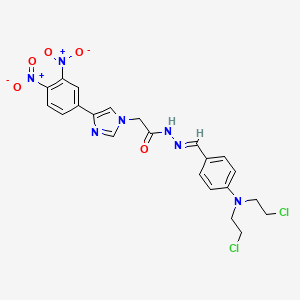
Fluvoxethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is often used as a research chemical and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluvoxethanol can be synthesized through a series of chemical reactions involving the starting materials 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one and 2-hydroxyethylamine. The reaction typically involves the formation of an oxime intermediate, which is then converted to the final product through a series of steps involving specific reagents and conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to comply with regulatory guidelines .
Analyse Chemischer Reaktionen
Types of Reactions
Fluvoxethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxime, amine, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Fluvoxethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as an impurity standard in pharmaceutical formulations.
Industry: Utilized in the quality control of fluvoxamine production
Wirkmechanismus
The mechanism of action of fluvoxethanol involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and protein interactions, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular receptors and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluvoxamine: A selective serotonin reuptake inhibitor used in the treatment of obsessive-compulsive disorder.
Fluoxetine: Another selective serotonin reuptake inhibitor used to treat major depressive disorder and other conditions
Uniqueness
Fluvoxethanol is unique due to its specific chemical structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Unlike fluvoxamine and fluoxetine, this compound is primarily used as a research chemical and impurity standard .
Eigenschaften
CAS-Nummer |
88699-85-8 |
|---|---|
Molekularformel |
C15H20F3NO3 |
Molekulargewicht |
319.32 g/mol |
IUPAC-Name |
2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanol |
InChI |
InChI=1S/C15H20F3NO3/c1-21-10-3-2-4-14(19-22-11-9-20)12-5-7-13(8-6-12)15(16,17)18/h5-8,20H,2-4,9-11H2,1H3/b19-14+ |
InChI-Schlüssel |
QYOYKCRNFLJCNH-XMHGGMMESA-N |
Isomerische SMILES |
COCCCC/C(=N\OCCO)/C1=CC=C(C=C1)C(F)(F)F |
Kanonische SMILES |
COCCCCC(=NOCCO)C1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




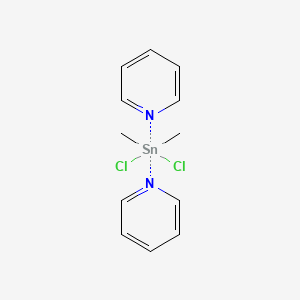
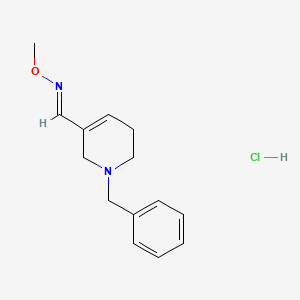
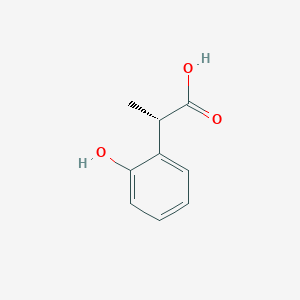
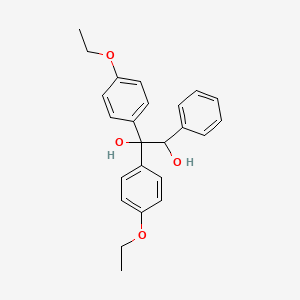
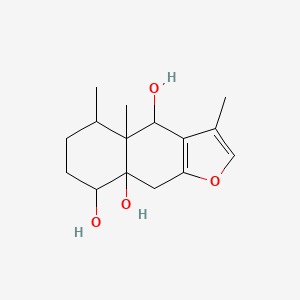
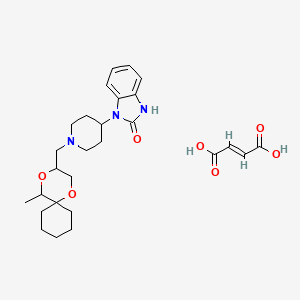
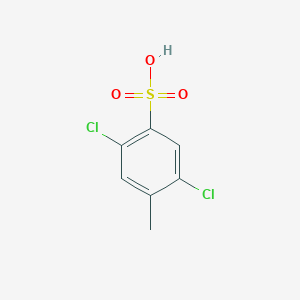
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butylphenoxy)carbonyl]phenyl ester](/img/structure/B12710100.png)
